molecular formula C18H17NO3 B11581703 methyl 1-(2-phenoxyethyl)-1H-indole-3-carboxylate

methyl 1-(2-phenoxyethyl)-1H-indole-3-carboxylate

Cat. No.: B11581703
M. Wt: 295.3 g/mol
InChI Key: XRLJHAXZJSSBGD-UHFFFAOYSA-N
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Description

Methyl 1-(2-phenoxyethyl)-1H-indole-3-carboxylate is a chemical compound with a complex structure that includes an indole core, a phenoxyethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-phenoxyethyl)-1H-indole-3-carboxylate typically involves the reaction of indole derivatives with phenoxyethyl halides under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-phenoxyethyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(2-phenoxyethyl)-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 1-(2-phenoxyethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The phenoxyethyl group can interact with various enzymes and receptors, modulating their activity. The indole core is known to interact with biological macromolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-phenoxyethyl)-1H-indole-3-carboxylate is unique due to its specific combination of an indole core and a phenoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

methyl 1-(2-phenoxyethyl)indole-3-carboxylate

InChI

InChI=1S/C18H17NO3/c1-21-18(20)16-13-19(17-10-6-5-9-15(16)17)11-12-22-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3

InChI Key

XRLJHAXZJSSBGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3

Origin of Product

United States

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